molecular formula C8H4FNO2S B144732 5-Fluoro-1,3-benzothiazole-2-carboxylic acid CAS No. 139425-47-1

5-Fluoro-1,3-benzothiazole-2-carboxylic acid

Cat. No.: B144732
CAS No.: 139425-47-1
M. Wt: 197.19 g/mol
InChI Key: SZTWYWTZDUJKII-UHFFFAOYSA-N
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Description

5-Fluoro-1,3-benzothiazole-2-carboxylic acid is a heterocyclic aromatic compound that contains a benzene ring fused with a thiazole ring, substituted with a fluorine atom at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid typically involves the cyclization of 2-aminothiophenol derivatives with appropriate fluorinated carboxylic acid precursors. One common method includes the reaction of 2-aminothiophenol with 5-fluoro-2-chlorobenzoic acid under basic conditions to form the desired benzothiazole ring .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance yield and reduce reaction time. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1,3-benzothiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Fluoro-1,3-benzothiazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of advanced materials and dyes

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-1,3-benzothiazole-2-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the carboxylic acid group allows for further functionalization and interaction with biological targets .

Properties

IUPAC Name

5-fluoro-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2S/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTWYWTZDUJKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597437
Record name 5-Fluoro-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139425-47-1
Record name 5-Fluoro-2-benzothiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139425-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1,3-benzothiazole-2-carboxylic acid
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